1-Methyl-1,2,3,6-tetrahydropyridine
Beschreibung
Historical Context and Discovery in Neuroscientific Research
The neurotoxic properties of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) were unintentionally discovered in the late 1970s and early 1980s. nih.gov A group of young drug users developed severe and irreversible symptoms of Parkinson's disease after injecting a synthetic opioid contaminated with MPTP. nih.govcambridge.org This tragic event sparked significant interest in the scientific community, leading to extensive research on the compound. nih.gov
Initially synthesized as a potential analgesic in 1947, tests on MPTP were halted due to the observation of Parkinson-like symptoms in monkeys. wikipedia.org The later incidents involving contaminated drugs confirmed its potent and selective neurotoxicity towards dopaminergic neurons in the substantia nigra, a region of the brain critically involved in motor control. nih.govnih.govnih.gov This discovery provided researchers with a powerful tool to model Parkinson's disease in laboratory animals, something that had been a significant challenge previously. nih.govnih.gov
Significance as a Chemical Compound in Scientific Inquiry
MPTP's primary significance in scientific research lies in its ability to reliably induce a condition in primates that is virtually identical to Parkinson's disease. nih.govnih.gov This has made it an invaluable tool for studying the pathogenesis of the disease, exploring potential therapeutic interventions, and understanding the underlying molecular mechanisms of neurodegeneration. nih.govnih.gov
The compound itself is a lipophilic molecule, allowing it to cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized into its active toxic form, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B), primarily within glial cells. nih.govwikipedia.orgnih.gov MPP+ is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter, leading to their destruction. nih.govnih.gov This highly specific mechanism of action is what makes MPTP a precise tool for targeting the neuronal population most affected in Parkinson's disease. nih.gov
Overview of Key Research Domains
The use of MPTP as a research tool spans several key domains within neuroscience and pharmacology:
Modeling Parkinson's Disease: The most prominent application of MPTP is in the creation of animal models of Parkinson's disease. nih.govwisdomlib.orgscbt.com These models, particularly in primates and rodents, allow researchers to study the progression of the disease, from the initial biochemical changes to the manifestation of motor and cognitive deficits. nih.govcancer.gov
Neurotoxicity and Neurodegeneration: MPTP is extensively used to investigate the molecular pathways of neurotoxicity. Research focuses on how MPP+ induces oxidative stress, mitochondrial dysfunction, and ultimately, the death of dopaminergic neurons. nih.govnih.govnih.gov
Neuroprotective Strategies: The MPTP model is crucial for testing the efficacy of potential neuroprotective therapies. nih.gov By administering a test compound before or after MPTP exposure, scientists can assess its ability to prevent or slow down the neurodegenerative process.
Pharmacology and Drug Discovery: Understanding how MPTP exerts its toxic effects has provided insights into potential drug targets. nih.gov For instance, the roles of MAO-B and the dopamine transporter in MPTP's mechanism have highlighted them as potential targets for therapeutic intervention in Parkinson's disease. nih.gov
Properties of 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)
| Property | Value |
| Chemical Formula | C₁₂H₁₅N |
| Molar Mass | 173.259 g·mol⁻¹ wikipedia.org |
| Melting Point | 40 °C (104 °F; 313 K) wikipedia.org |
| Boiling Point | 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr wikipedia.org |
| Solubility in Water | Slightly soluble wikipedia.org |
Key Research Findings Related to MPTP
| Research Area | Key Findings |
| Mechanism of Action | MPTP is metabolized to MPP+ by MAO-B, which then selectively enters dopaminergic neurons via the dopamine transporter, causing cell death through oxidative stress and mitochondrial dysfunction. nih.govnih.govnih.gov |
| Animal Models | MPTP administration in primates and rodents effectively replicates many of the pathological and clinical features of Parkinson's disease. nih.govnih.govwisdomlib.org |
| Neuroinflammation | MPTP-induced neurodegeneration is associated with inflammatory processes in the brain. nih.gov |
| Cognitive Deficits | In addition to motor impairments, MPTP can also induce cognitive deficits in animal models, including issues with spatial memory and working memory. nih.govcancer.gov |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIRGPROMANKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219525 | |
| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-55-3 | |
| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-piperideine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-piperideine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996Q6WT35H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Transformations
General Synthetic Methodologies for 1,2,3,6-Tetrahydropyridines
The synthesis of the 1,2,3,6-tetrahydropyridine (B147620) ring system is a key objective in organic chemistry due to its presence in numerous biologically active molecules. Several innovative strategies have been developed to construct this heterocyclic core.
A novel approach to forming 1,2,3,6-tetrahydropyridines involves an aminophosphate-enabled anionic cascade. acs.orgnih.govresearchgate.net This method utilizes a strategic phosphate (B84403) substituent on the nitrogen atom. acs.orgnih.govacs.org When an additional phosphate group is present, treatment with a base can trigger an anionic cascade. acs.orgnih.govacs.org This cascade proceeds through a 6-endo-trig displacement of the phosphate leaving group. acs.orgacs.org The nature of the nitrogen-protecting group is a critical parameter in controlling the outcome of this cascade. acs.org
An alternative and often more direct route to 1,2,3,6-tetrahydropyridines from the same aminophosphate precursors involves an acid-catalyzed dehydrative cyclization. acs.orgacs.org This strategy circumvents some of the challenges associated with the anionic cascade. acs.org The reaction is typically promoted by sulfonic acids like p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MsOH), or triflic acid (TfOH) in a non-polar solvent such as toluene. acs.org The temperature and the molar percentage of the acid are crucial parameters, with lower concentrations and refluxing temperatures being optimal. acs.org Remarkably, the phosphate group remains stable under these conditions, leading to high yields of the desired tetrahydropyridine (B1245486) product. acs.org
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to highly substituted tetrahydropyridines. nih.govnih.gov These reactions are valued for their high atom economy and ability to generate molecular complexity in a single step. nih.gov One such strategy involves a one-pot cascade process that includes a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by an electrocyclization and subsequent reduction, to afford 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov Another example is the proline-catalyzed direct Mannich reaction-cyclization of glutaraldehyde (B144438) with in situ generated imines, which, after a domino oxidation-reduction sequence, yields chiral 1,2,5,6-tetrahydropyridines. rsc.org
The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has been adapted for the synthesis of tetrahydropyridines. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the formation of carbon-carbon bonds under relatively mild conditions. wikipedia.org In the context of tetrahydropyridine synthesis, δ-valerolactam-derived vinyl triflates can be converted into 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol (B44631) esters. acs.org These boronic esters are stable and can be efficiently coupled with a wide range of aryl and heteroaryl halides, vinyl halides, and aromatic acid chlorides to produce 2-substituted piperidines in good to excellent yields. acs.org
Specific Synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)
The synthesis of MPTP has been documented through various routes, often starting from readily available piperidine (B6355638) derivatives. sigmaaldrich.com
A common and well-established method for the synthesis of MPTP involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 1-methyl-4-piperidone. This reaction proceeds through the nucleophilic addition of the phenyl group to the carbonyl carbon of the piperidone, forming a tertiary alcohol intermediate, 1-methyl-4-phenyl-4-piperidinol. Subsequent dehydration of this alcohol, typically by heating in the presence of a strong acid like concentrated hydrochloric acid, leads to the formation of the double bond within the ring, yielding 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). prepchem.com The hydrochloride salt of MPTP can then be isolated by crystallization. prepchem.com
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the presence of a tertiary amine within a partially unsaturated heterocyclic ring. This structure allows for a variety of chemical transformations at the nitrogen atom and the carbon-carbon double bond.
The oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a closely related analogue, has been studied extensively. Chemical oxidation can lead to a variety of products. The nitrogen atom can be oxidized to form the corresponding N-oxide, though this is sometimes found in minimal amounts. The primary oxidation product is often the 1-methyl-4-phenylpyridinium (MPP+) ion, which represents a higher oxidation state of the ring system. Further oxidation can also occur on the tetrahydropyridine ring itself, leading to the formation of lactam derivatives.
Table 1: Products from the Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
| Product Name | Chemical Formula | Type of Derivative |
|---|---|---|
| 1-methyl-4-phenylpyridinium (MPP+) | C₁₂H₁₂N⁺ | Pyridinium (B92312) Ion |
| 1-methyl-4-phenyl-5,6-dihydro-2(1H)-pyridinone | C₁₂H₁₃NO | Lactam |
| 1-methyl-4-phenyl-2(1H)-pyridinone | C₁₂H₁₁NO | Lactam |
| 1-methyl-4-phenyl-2-piperidinone | C₁₂H₁₅NO | Lactam |
This data is based on the oxidation of the 4-phenyl substituted analogue of this compound. researchgate.net
The carbon-carbon double bond in the 1,2,3,6-tetrahydropyridine ring can be reduced to yield the corresponding fully saturated piperidine derivative. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce an isolated, unactivated alkene double bond. masterorganicchemistry.comacs.org The reduction of pyridinium ylides with sodium borohydride can yield tetrahydropyridine products, indicating its ability to reduce C=N bonds formed in situ. auctoresonline.org
To reduce the C=C double bond of this compound to 1-methylpiperidine, stronger reduction methods such as catalytic hydrogenation are typically employed. This can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or rhodium (Rh). researchgate.netacs.org For instance, asymmetric hydrogenation using a rhodium catalyst has been successfully used for the kinetic resolution of racemic tetrahydropyridines, yielding highly enantioenriched piperidines. researchgate.net
Derivatives of this compound can incorporate substituted aryl groups, such as a fluorophenyl moiety. Performing substitution reactions directly on such an attached aromatic ring, for example, via nucleophilic aromatic substitution (SNA_r), presents challenges. A fluorine atom is a poor leaving group unless activated by strong electron-withdrawing groups positioned ortho or para to it. Therefore, direct displacement of fluorine on a 4-fluorophenyl group attached to the tetrahydropyridine ring by a nucleophile is generally difficult and would require harsh reaction conditions. rsc.org More commonly, functionalized tetrahydropyridines are synthesized from precursors that already contain the desired substituted aryl group. acs.org
For advanced derivatization, this compound can be converted into a boronic acid pinacol ester derivative. This transformation introduces a versatile functional group that can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The compound This compound-4-boronic acid pinacol ester is a known chemical entity.
Table 2: Properties of this compound-4-boronic acid pinacol ester
| Property | Value |
|---|---|
| CAS Number | 454482-11-2 |
| Molecular Formula | C₁₂H₂₂BNO₂ |
| Molecular Weight | 223.12 g/mol |
| Appearance | Not specified |
Data sourced from available chemical supplier information.
The synthesis of such vinyl boronates can be achieved from the corresponding vinyl triflates, which are derived from lactams. These tetrahydropyridine-boronic acid pinacol esters are thermally stable and can be efficiently coupled with various aryl and heteroaryl halides or triflates under palladium catalysis. This allows for the introduction of a wide array of substituents onto the tetrahydropyridine ring, making these esters highly valuable reagents in the synthesis of complex N-heterocyclic compounds.
Metabolic Pathways and Enzymatic Bioactivation
Monoamine Oxidase (MAO)-Mediated Metabolism
The principal pathway for the bioactivation of MPTP involves its oxidation by monoamine oxidase, a family of enzymes located on the outer mitochondrial membrane. wikipedia.orgnih.gov This process is not only central to the compound's toxicity but also highlights the specific vulnerabilities of certain cell types within the central nervous system.
The initial and rate-limiting step in the neurotoxic process of MPTP is a two-step oxidation catalyzed predominantly by monoamine oxidase B (MAO-B). wikipedia.orgnih.gov MPTP itself is not the toxic agent; it must first be metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgdiff.org This conversion is essential for the neurotoxic effects to manifest, as MPP+, unlike the lipophilic MPTP, is the molecule that directly causes cellular damage. nih.govcapes.gov.br
While dopaminergic neurons are the primary targets of MPTP's toxicity, the bioactivation of MPTP to MPP+ does not occur within these neurons. Instead, this metabolic conversion primarily takes place in glial cells, specifically astrocytes. wikipedia.orgnih.govresearchgate.net Astrocytes contain high concentrations of MAO-B on their outer mitochondrial membranes. researchgate.netnih.gov After systemically administered MPTP crosses the blood-brain barrier, it is taken up by these astrocytes and converted to its metabolites. wikipedia.orgresearchgate.net
A key aspect of this process is how the toxic product, MPP+, which is generated inside astrocytes, can then selectively affect dopaminergic neurons. Research indicates that the intermediate metabolite, MPDP+, is exported from the astrocytes. nih.gov The final oxidation to MPP+ occurs predominantly in the extracellular space. nih.gov This compartmentalization explains why the MPTP-converting astrocytes are largely spared from toxicity, as the final, highly toxic, and membrane-impermeable MPP+ is formed outside the cell where it can then be selectively taken up by transporters on adjacent dopaminergic neurons. nih.gov
The oxidation of MPTP to MPP+ is not a single reaction but a two-step process. In the first step, MAO-B catalyzes a two-electron oxidation of MPTP to form the unstable intermediate, 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). diff.orgnih.govnih.govresearchgate.net This intermediate is a crucial part of the metabolic pathway. nih.gov
MPDP+ can then undergo further oxidation to form the stable and toxic MPP+. diff.org This second step can occur through several mechanisms, including further action by MAO, non-enzymatic autoxidation, or disproportionation. diff.orgnih.govnih.gov Under physiological conditions, MPDP+ can also exist in its uncharged base form, 1-methyl-4-phenyl-1,2-dihydropyridine (1,2-MPDP), which is membrane-permeable and can diffuse out of the astrocytes into the extracellular space. nih.govresearchgate.net The extracellular conversion of MPDP+ to MPP+ is promoted by factors such as oxygen and a more alkaline pH. nih.gov
Given that MAO-B is the primary enzyme responsible for the bioactivation of MPTP, its inhibition can prevent the formation of MPP+ and thus block the neurotoxic effects. wikipedia.org The administration of MAO-B inhibitors, such as selegiline (B1681611) (l-deprenyl) or rasagiline (B1678815), prevents the metabolism of MPTP to MPP+. nih.govnih.gov This protective effect has been demonstrated in numerous studies, where pretreatment with MAO-B inhibitors markedly attenuates the toxic outcomes of MPTP exposure. nih.gov
Research has shown that in mice treated with both MPTP and the reversible MAO-B inhibitor zonisamide, the striatal content of MPP+ was substantially reduced. rutgers.edu This confirms that blocking MAO-B activity directly impacts the metabolic pathway by reducing the synthesis of the toxic product. rutgers.edu Irreversible MAO-B inhibitors like selegiline and rasagiline have been shown to be equally effective at protecting against MPTP-induced toxicity in non-human primates. nih.gov
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Relative Efficiency (Vmax/Km) |
|---|---|---|---|
| MAO-A | 40.5 ± 2.2 | 5.2 ± 0.06 | 0.128 |
| MAO-B | 125 ± 7 | 9.2 ± 0.2 | 0.074 |
Data derived from a study on the oxidation of MPTP to MPDP+ by human MAO-A and MAO-B isozymes. tandfonline.com
Oxidation by MAO-B to 1-Methyl-4-phenylpyridinium (MPP+)
Cytochrome P450 (CYP) Metabolism
In addition to the primary MAO-B pathway, the cytochrome P450 (CYP) superfamily of enzymes also plays a role in the metabolism of MPTP. nih.govdiff.org This involvement is complex, contributing to both detoxification and, in some contexts, bioactivation. The liver's microsomal cytochrome P-450 system is involved in alternative metabolic pathways for MPTP. diff.org
The primary role of CYP enzymes, particularly CYP2D6, in MPTP metabolism is detoxification through pathways like N-demethylation, which forms 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), and aromatic hydroxylation. nih.govresearchgate.net These pathways convert MPTP into inactive products that can be more easily eliminated from the body. nih.gov Theoretical investigations suggest that N-demethylation is the more favorable detoxification route compared to aromatic hydroxylation. researchgate.net
However, some research has shown that CYP enzymes can also contribute to the toxic bioactivation of MPTP. Microsomal CYP2D6 has been found to catalyze the oxidative dehydrogenation of MPTP to form MPP+, although it does so less efficiently than MAO-B. nih.gov More recent findings have identified a novel pathway where human cytochrome P450 2D6 targeted to the mitochondria can efficiently catalyze the metabolism of MPTP to MPP+ within dopaminergic neurons themselves. nih.govnih.gov This suggests that while MAO-B in astrocytes is the main pathway for MPP+ production, a secondary, intracellular bioactivation route may exist within the very neurons that are susceptible to its toxicity. nih.gov
N-Demethylation and Aromatic Hydroxylation
The detoxification of MPTP is primarily carried out by cytochrome P450 enzymes, which catalyze two main reactions: N-demethylation and aromatic hydroxylation. researchgate.net N-demethylation results in the formation of 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), while aromatic hydroxylation, specifically p-hydroxylation, produces 4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH). researchgate.netnih.gov Theoretical calculations suggest that the N-demethylation pathway is thermodynamically more favorable than aromatic hydroxylation. researchgate.net
Human cytochrome P450 2D6 (CYP2D6) has been shown to efficiently catalyze both of these detoxification reactions. nih.govosti.gov Studies have demonstrated that MPTP N-demethylation is a significant detoxification pathway catalyzed by CYP2D6, accounting for up to 40% of its hepatic metabolism. tandfonline.com In addition to CYP2D6, other cytochrome P450s can contribute to these metabolic routes. nih.gov
Role of CYP2D6 in MPTP Metabolism
Cytochrome P450 2D6 (CYP2D6) plays a dual role in the metabolism of MPTP. While it is involved in detoxification through N-demethylation and aromatic hydroxylation, it can also contribute to the bioactivation of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov Although monoamine oxidase B (MAO-B) is considered the primary enzyme for this bioactivation, the contribution of CYP2D6 is significant, particularly within dopaminergic neurons where it is localized. nih.govtandfonline.com The enzyme's ability to both form and detoxify MPTP metabolites highlights its complex role in MPTP-induced neurotoxicity. nih.govparkinsonsnewstoday.com
A pivotal discovery in understanding MPTP's mechanism of action is the function of mitochondrion-targeted CYP2D6. nih.govnih.gov Research has demonstrated that human CYP2D6 can be targeted to mitochondria, where, supported by mitochondrial adrenodoxin (B1173346) and adrenodoxin reductase, it efficiently catalyzes the oxidation of MPTP to the toxic MPP+ ion. nih.govnih.gov This finding proposes a novel pathway for the bioactivation of MPTP directly within the dopaminergic neurons, the primary targets of its toxicity. nih.gov Neuro-2A cells that express mitochondrion-targeted CYP2D6 have shown increased sensitivity to MPTP-induced mitochondrial dysfunction and inhibition of complex I of the electron transport chain. nih.govnih.gov This intramitochondrial metabolism of MPTP to MPP+ can lead to increased production of reactive oxygen species and abnormal mitochondrial morphology. nih.govnih.gov
The activity of microsomal cytochrome P450 enzymes, including CYP2D6, is dependent on electrons supplied by NADPH-cytochrome P450 reductase (POR). nih.gov The interaction between POR and CYP enzymes is crucial for catalysis. The FMN-containing domain of POR interacts with the P450 enzyme, and this interaction can have allosteric effects on the P450's function, influencing ligand binding and metabolism. nih.govnih.gov Studies on fusion proteins, where the FMN domain of reductase is directly linked to a P450, have revealed that the FMN domain can significantly alter the binding of substrates and inhibitors to the P450 active site. nih.gov These effects are diverse and depend on both the specific P450 enzyme and the ligand, indicating a complex allosteric communication network between the active site and the reductase binding surface. nih.govnih.gov For CYP2D6, the presence of the reductase FMN domain has been shown to increase the binding efficiency of inhibitors. nih.gov
Influence of Oxidative Polymorphisms
Genetic variations in the CYP2D6 gene, known as oxidative polymorphisms, can significantly impact the metabolism of MPTP. nih.gov The allelic variant CYP2D61, which is the wild-type, demonstrates a much higher metabolic capacity for both MPTP and related compounds compared to the CYP2D610 variant, which is prevalent in Asian populations and results in an enzyme with reduced function. nih.govosti.gov This difference in enzymatic activity suggests that an individual's CYP2D6 genotype could be a factor in their susceptibility to the neurotoxic effects of MPTP. tandfonline.comnih.gov Individuals with poor metabolizer phenotypes may have a reduced capacity to detoxify MPTP through N-demethylation and aromatic hydroxylation. tandfonline.com
Heme Peroxidase-Catalyzed Oxidation
The primary and most widely recognized pathway for the bioactivation of MPTP is its oxidation by monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B, located in the outer mitochondrial membrane, particularly in astrocytes, catalyzes the two-electron oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+). nih.govst-andrews.ac.uk MPDP+ is an unstable intermediate that is subsequently oxidized to the stable and highly toxic MPP+. nih.gov This oxidation process is considered a form of heme peroxidase-catalyzed oxidation, as MAO contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that facilitates the electron transfer. This bioactivation by MAO-B is significantly more efficient than the detoxification pathways catalyzed by CYP2D6. nih.govosti.gov The resulting MPP+ is then selectively taken up by dopaminergic neurons, where it exerts its toxic effects by inhibiting mitochondrial respiration. nih.govresearchgate.net
Metabolite Profile and Quantification
The metabolism of MPTP results in a profile of several key compounds. The main detoxification products catalyzed by CYP2D6 are 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) and p-hydroxylated MPTP (MPTP-OH). nih.govosti.gov In contrast, the bioactivation pathway, primarily mediated by MAO-B, yields the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) and the final toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govosti.gov
Quantitative studies of MPTP oxidation by human CYP2D6 have provided kinetic data for the formation of the detoxification products.
| Metabolite | Enzyme | Km (μM) | Turnover Number (min-1) |
| PTP | CYP2D61 | 69.6 ± 2.2 | 18.95 |
| MPTP-OH | CYP2D61 | 79.36 ± 3.0 | 10.09 |
| Data from a study on the oxidation of MPTP by the human CYP2D61 variant. nih.govcsic.es* |
Research has shown that the oxidation of MPTP by MAO-B to the toxic metabolites MPDP+ and MPP+ can be up to three times higher than the detoxification of MPTP to PTP and MPTP-OH by CYP2D6. nih.govosti.gov
Mechanisms of Neurotoxicity and Pathogenesis Modeling
MPTP as a Dopaminergic Neurotoxin Precursor
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a lipophilic compound that can readily cross the blood-brain barrier. wikipedia.orgresearchgate.net Once in the central nervous system, MPTP itself is not toxic. wikipedia.orgbrainstuff.org Its neurotoxic effects are contingent upon its metabolic conversion to the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgnih.gov This bioactivation is catalyzed by the enzyme monoamine oxidase B (MAO-B), which is found in glial cells, particularly astrocytes. wikipedia.orgresearchgate.net
The oxidation of MPTP occurs in a two-step process. First, MAO-B oxidizes MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). researchgate.netnih.gov Subsequently, MPDP+ is further oxidized to MPP+. researchgate.netnih.gov The inhibition of MAO-B with inhibitors like selegiline (B1681611) can prevent the metabolism of MPTP to MPP+, thereby mitigating its toxic effects. wikipedia.orgnih.gov This metabolic pathway is a critical initiating step in the cascade of events that leads to the selective destruction of dopaminergic neurons. wikipedia.orgnih.gov
| Precursor Compound | Enzyme | Active Metabolite | Cellular Location of Conversion |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Monoamine Oxidase B (MAO-B) | 1-methyl-4-phenylpyridinium (MPP+) | Glial Cells (Astrocytes) |
Role of MPP+ in Neurotoxicity
The neurotoxicity of MPTP is mediated by its active metabolite, MPP+. wikipedia.orgnih.gov Once formed in glial cells, MPP+ is released into the extracellular space and then selectively taken up by dopaminergic neurons, where it exerts its toxic effects through multiple mechanisms. nih.govdiff.org
The selective vulnerability of dopaminergic neurons to MPP+ is primarily due to the high-affinity uptake of this toxic cation by the dopamine (B1211576) transporter (DAT). wikipedia.orgnih.govnih.gov DAT is a protein located on the presynaptic membrane of dopaminergic neurons, and its physiological function is to reabsorb dopamine from the synaptic cleft back into the neuron. nih.govyoutube.com MPP+ is structurally similar enough to dopamine that it is recognized and transported into the cell by DAT. nih.gov This selective accumulation of MPP+ within dopaminergic neurons leads to concentrations high enough to initiate cell death pathways. nih.govnih.gov The expression density of DAT correlates with the extent of dopamine cell loss, highlighting its crucial role in the pathogenesis of MPTP-induced parkinsonism. nih.gov
Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential. nih.gov Within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. wikipedia.orgbrainstuff.orgmdpi.comnih.gov This inhibition disrupts the flow of electrons, leading to a significant decrease in ATP synthesis and causing a state of cellular energy depletion. mdpi.comnih.gov The impairment of mitochondrial respiration is a central event in MPP+-induced neurotoxicity. bohrium.comnih.gov Research has shown that prolonged exposure to MPP+ can lead to a drastic inhibition of the synthesis of mtDNA-encoded respiratory subunits. mdpi.comnih.gov High-resolution respirometry studies have revealed extended mitochondrial damage at the inner membrane level, evidenced by increased LEAK respiration and a dramatic drop in oxygen flow dedicated to ADP phosphorylation. mdpi.comnih.gov
The inhibition of mitochondrial Complex I by MPP+ not only impairs ATP production but also leads to the generation of reactive oxygen species (ROS), such as the superoxide (B77818) anion. wikipedia.orgnih.govresearchgate.net The disruption of the electron transport chain causes electrons to leak and react with molecular oxygen, forming these highly reactive molecules. dovepress.commdpi.com This overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.govnih.gov ROS can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death. mdpi.comyoutube.com Studies have demonstrated that MPP+ treatment increases intracellular oxidative stress by two- to three-fold. nih.gov Furthermore, research indicates that MPP+-induced ROS generation occurs in a two-wave cascade, with an initial wave from mitochondrial respiration and a second wave dependent on NADPH oxidase. nih.gov
| Mechanism of MPP+ Neurotoxicity | Key Cellular Component/Process Affected | Consequence |
| Uptake via Dopamine Transporter (DAT) | Dopaminergic Neuron | Selective accumulation of MPP+ |
| Inhibition of Mitochondrial Complex I | Electron Transport Chain | ATP depletion, impaired cellular energy metabolism |
| Generation of Reactive Oxygen Species (ROS) | Mitochondria | Oxidative stress, cellular damage |
| Excitotoxicity and Inflammation | Microglia | Production of pro-inflammatory cytokines |
| Mitochondrial Apoptosis | Mitochondria, Caspases | Programmed cell death |
| Inclusion Body Formation | Protein Aggregation | Cellular dysfunction |
MPP+-induced neurotoxicity also involves excitotoxicity and neuroinflammation. The initial neuronal damage caused by MPP+ can trigger the activation of microglia, the resident immune cells of the central nervous system. researchgate.net Activated microglia release pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal injury. researchgate.netnih.govmdpi.com This inflammatory response contributes to a cycle of neurodegeneration. mdpi.com While the primary toxicity of MPP+ is directed at dopaminergic neurons, the resulting inflammation can create a toxic environment that affects other neural cells as well. nih.gov
The culmination of MPP+-induced cellular insults, including energy failure and oxidative stress, triggers programmed cell death, or apoptosis. nih.govfrontiersin.org Mitochondrial dysfunction plays a key role in initiating the apoptotic cascade. researchgate.net Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.gov This, in turn, activates a cascade of enzymes called caspases, which execute the apoptotic process, leading to the dismantling of the cell. nih.govnih.gov MPP+ treatment has been shown to enhance caspase-3 activity. nih.govdovepress.com
In the context of chronic MPP+ toxicity, changes in mitochondrial morphology, such as fragmentation, are observed. scienceopen.com This is accompanied by an increase in mitophagy, the process by which damaged mitochondria are selectively removed. scienceopen.com The cellular stress induced by MPP+ can also contribute to the misfolding and aggregation of proteins, potentially leading to the formation of inclusion bodies, which are a pathological hallmark of neurodegenerative diseases. researchgate.net
Selective Damage to Dopaminergic Neurons in Substantia Nigra Pars Compacta (SNc)
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a condition remarkably similar to Parkinson's disease by selectively destroying dopaminergic (DA) neurons, primarily in the substantia nigra pars compacta (SNc). nih.govmdpi.com This selectivity is a multi-step process. First, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). mdpi.comwikipedia.org
Dopaminergic neurons are particularly vulnerable to MPP+ because they possess a high-affinity dopamine transporter (DAT), which also efficiently transports MPP+ into the neuron. wikipedia.orgnih.gov This leads to an accumulation of MPP+ within these specific neurons. While dopaminergic neurons in other brain regions also have DAT, the ratio of DAT to vesicular monoamine transporter 2 (VMAT-2) appears to be a critical factor in determining susceptibility. VMAT-2 sequesters MPP+ into vesicles, mitigating its toxicity. The specific vulnerability of SNc neurons may be related to a higher DAT/VMAT-2 ratio compared to DA neurons in other areas.
Once inside the neuron, MPP+ is concentrated in the mitochondria, where it inhibits Complex I of the electron transport chain. nih.gov This inhibition disrupts ATP production, increases the generation of reactive oxygen species (ROS), and ultimately leads to oxidative stress and cell death. spandidos-publications.com The high metabolic demand of SNc neurons, coupled with this mitochondrial impairment, contributes significantly to their demise. nih.gov Furthermore, some studies suggest that MPP+ can bind with high affinity to neuromelanin, a pigment found in high concentrations in the SNc of primates, potentially creating a reservoir of the toxin that is slowly released, causing sustained damage. researchgate.net In mouse models, which lack neuromelanin, the role of DAT and mitochondrial vulnerability remains central to the selective toxicity. researchgate.net
The administration of MPTP in animal models successfully replicates the key pathological features of Parkinson's disease, including a significant reduction in the number of tyrosine hydroxylase (TH)-positive neurons in the SNc. frontiersin.orgmdpi.com This selective loss of dopaminergic neurons in the SNc is a hallmark of both MPTP-induced parkinsonism and idiopathic Parkinson's disease. nih.govnih.gov
Alterations in Neurotransmitter Systems
The neurotoxic effects of MPTP extend beyond the dopaminergic system, causing significant alterations in other major neurotransmitter systems, including serotonin (B10506) and noradrenaline.
The primary neurochemical consequence of MPTP-induced damage to SNc neurons is a profound and sustained depletion of dopamine in the striatum, the main projection area of these neurons. nih.govplos.org This depletion is a direct result of the degeneration of dopaminergic nerve terminals. In various animal models, MPTP administration leads to a significant reduction in striatal dopamine levels. nih.govresearchgate.net For instance, studies in mice have shown that MPTP treatment can cause a depletion of striatal dopamine by as much as 63%. researchgate.net
In response to the loss of dopamine, the surviving neurons attempt to compensate by increasing the rate of dopamine synthesis and release, a phenomenon known as increased dopamine turnover. nih.govnih.gov This is biochemically reflected by an elevated ratio of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), to dopamine itself. nih.gov While this compensatory mechanism may temporarily maintain motor function, the sustained increase in dopamine metabolism can also contribute to oxidative stress, further exacerbating neuronal damage.
The pattern of dopamine depletion can vary between species and even within different regions of the striatum. In humans with MPTP-induced parkinsonism, there is a relatively uniform reduction of dopaminergic function in both the caudate and putamen, which differs from the more pronounced putaminal loss typically seen in idiopathic Parkinson's disease. nih.gov
MPTP neurotoxicity is not confined to the dopaminergic system; it also significantly impacts the serotonin (5-HT) and noradrenaline (norepinephrine) systems. nih.gov Studies in primates and mice have demonstrated that MPTP can lead to reductions in the concentrations of serotonin and noradrenaline in various brain regions, including the striatum, prefrontal cortex, and cingulate cortex. nih.govnih.govnih.gov
The effects on the serotonin system can be complex and region-specific. For example, in the prefrontal cortex of mice, MPTP can cause a long-term decrease in serotonin levels. nih.gov In contrast, some studies have reported an increase in striatal serotonin concentrations following MPTP treatment, which may be a compensatory response. nih.gov The loss of serotonin transporters has also been observed in both striatal and extrastriatal regions in MPTP-treated monkeys. nih.gov
The noradrenergic system is also vulnerable to MPTP. The locus coeruleus, the principal site of noradrenaline-producing neurons in the brain, can be affected by MPTP, leading to a reduction in noradrenaline levels. researchgate.net This loss of noradrenergic innervation can contribute to both motor and non-motor symptoms observed in parkinsonian models. pnas.org The table below summarizes the effects of MPTP on these neurotransmitter systems.
| Neurotransmitter System | Brain Region(s) | Effect of MPTP Administration |
| Dopamine | Striatum (Caudate and Putamen), Substantia Nigra | Severe depletion of dopamine levels. nih.govplos.org Increased dopamine turnover in surviving neurons. nih.govnih.gov |
| Serotonin | Striatum, Prefrontal Cortex, Cingulate Cortex | Reductions in serotonin concentrations and transporter binding. nih.govnih.govnih.gov Effects can be region-specific and may involve compensatory changes. nih.gov |
| Noradrenaline | Striatum, Prefrontal Cortex, Cingulate Cortex, Locus Coeruleus | Decreased concentrations of noradrenaline. nih.govnih.govresearchgate.net |
Cellular Metal Dyshomeostasis
A growing body of evidence suggests that disturbances in the homeostasis of cellular metals, particularly iron, play a significant role in the neurotoxic cascade initiated by MPTP. The substantia nigra is naturally rich in iron, and this concentration increases with age and is further elevated in Parkinson's disease. nih.gov MPTP intoxication has been shown to exacerbate iron accumulation in this brain region in animal models. nih.govnih.gov
The precise mechanisms by which MPTP induces iron dyshomeostasis are still under investigation. However, it is believed that the mitochondrial damage caused by MPP+ contributes to this process. The resulting oxidative stress can disrupt the function of proteins involved in iron transport and storage. For instance, dysfunction of ceruloplasmin, a protein involved in iron export, has been implicated in iron accumulation in the substantia nigra. nih.gov
This accumulation of iron is neurotoxic for several reasons. Iron can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals from hydrogen peroxide. These radicals can then damage cellular components, including lipids, proteins, and DNA, leading to further oxidative stress and neuronal death. spandidos-publications.com The combination of MPP+-induced mitochondrial dysfunction and iron-catalyzed oxidative stress creates a vicious cycle that accelerates the degeneration of dopaminergic neurons. nih.gov
Studies using iron chelators have demonstrated that reducing iron levels can be neuroprotective in MPTP models, highlighting the critical role of metal dyshomeostasis in the pathogenesis. nih.gov
Role of Specific Molecular Pathways
The nitric oxide (NO) radical and its generating enzyme, neuronal nitric oxide synthase (nNOS), are key players in the molecular pathways leading to MPTP-induced neurotoxicity. nih.gov Following MPTP administration, there is an upregulation of nNOS in the substantia nigra. dtic.mil The resulting increase in NO production contributes significantly to the neurodegenerative process.
NO is a highly reactive molecule that can exert its toxic effects through several mechanisms. It can react with superoxide radicals, which are produced in excess due to MPP+-induced mitochondrial dysfunction, to form peroxynitrite. dtic.mil Peroxynitrite is a potent oxidant that can damage a wide range of biomolecules, leading to cellular dysfunction and death. nih.gov Additionally, NO can directly inhibit mitochondrial respiration and induce DNA damage.
The critical role of nNOS-derived NO in MPTP neurotoxicity is supported by several lines of evidence. Pharmacological inhibition of nNOS with compounds like 7-nitroindazole has been shown to provide significant protection against MPTP-induced dopamine depletion and neuronal loss in mice. nih.govnih.govresearchgate.net Furthermore, mutant mice lacking the nNOS gene are substantially more resistant to the toxic effects of MPTP. nih.gov These findings strongly indicate that the activation of nNOS and the subsequent production of NO are crucial steps in the cascade of events leading to the death of dopaminergic neurons following MPTP exposure. researchgate.net
Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, has been identified as a significant contributor to the neurodegenerative processes in models of Parkinson's disease, particularly those induced by 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govnih.gov Research has demonstrated a marked increase in COX-2 expression within the dopaminergic neurons of the substantia nigra pars compacta in both postmortem tissues from Parkinson's disease patients and in the MPTP mouse model. pnas.orgelsevierpure.com This upregulation is not a passive marker but an active participant in the pathogenic process, contributing to the demise of these critical neurons. pnas.org
The induction of COX-2 is believed to be a key element in the inflammatory response that characterizes the reaction to MPTP. nih.gov Studies using both pharmacological and genetic approaches have substantiated the role of COX-2 in MPTP-induced neurotoxicity. For instance, the administration of COX-2 inhibitors, such as meloxicam and rofecoxib, has been shown to afford neuroprotection in the MPTP model. nih.gov Similarly, mice genetically deficient in COX-2 exhibit significant resistance to MPTP-induced neurodegeneration, underscoring the enzyme's critical role in the toxicant's mechanism of action. nih.govnih.govnih.gov
The precise mechanisms through which COX-2 exerts its neurotoxic effects are multifaceted. One proposed pathway involves the enzymatic conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation. nih.govnih.gov Increased levels of PGE2 have been observed in the ventral midbrain of mice following MPTP administration, coinciding with the rise in COX-2 expression. nih.gov
Another significant mechanism is linked to the peroxidase activity of COX-2, which can lead to the oxidation of dopamine into the highly reactive and toxic dopamine-quinone. nih.govpnas.org This byproduct can subsequently modify proteins through reactions with cysteinyl residues, altering their function and contributing to cellular stress and eventual cell death. nih.gov Evidence suggests that the neuroprotective effect of COX-2 inhibition may stem from the prevention of dopamine-quinone formation, thereby mitigating oxidative damage. pnas.orgelsevierpure.com
While the induction of COX-2 is a consistent finding, the primary cell type expressing the enzyme has been a subject of some discussion. Several studies have pointed to dopaminergic neurons as the main locus of COX-2 expression following MPTP exposure. nih.govpnas.org However, other reports have indicated a more prominent expression in microglia, the resident immune cells of the brain. nih.gov These discrepancies may be attributable to differences in experimental protocols, such as the specific MPTP regimen used. nih.gov Nevertheless, there is a consensus that neurons constitute a major population of COX-2 positive cells in the context of Parkinson's disease. nih.gov Interestingly, in COX-2 deficient mice, microglial activation was not diminished after MPTP treatment, despite the observed reduction in neuronal loss, suggesting a complex interplay of inflammatory pathways. nih.gov
The table below summarizes key findings from studies investigating the role of COX-2 in MPTP-induced neurotoxicity.
| Study Focus | Model System | Key Findings | Reference |
| COX-2 Inhibition | MPTP Mouse Model | Acetylsalicylic acid and salicylate provided neuroprotection. | nih.gov |
| COX-2 Genetic Deletion | COX-2 Deficient Mice | Showed significant protection against MPTP-induced neurodegeneration. | nih.gov |
| COX-2 Expression | MPTP Mice and Human PD Brains | COX-2 is up-regulated in dopaminergic neurons. | pnas.orgelsevierpure.com |
| Mechanism of Action | MPTP Mouse Model | COX-2 inhibition prevents the formation of dopamine-quinone. | pnas.org |
| Cellular Localization | MPTP Mouse Model | COX-2 was mainly expressed in dopaminergic neurons. | nih.gov |
Glial Activation (Microglia and Astrocytes)
The neurotoxic effects of this compound (MPTP) are intricately linked to a robust neuroinflammatory response characterized by the activation of glial cells, namely microglia and astrocytes. nih.govnih.gov This glial activation is not merely a consequence of neuronal injury but is an active contributor to the degenerative process in the MPTP model of Parkinson's disease. nih.gov
Microglia:
As the primary immune effector cells of the central nervous system, microglia are rapidly activated in response to neuronal insults. researchgate.net Following the administration of MPTP, microglia in the substantia nigra and striatum undergo a morphological transformation, becoming hypertrophic, and proliferate. nih.govmdpi.com This activation is a critical component of the neuroinflammatory cascade. mdpi.com
Activated microglia are responsible for the production and release of a host of pro-inflammatory and potentially neurotoxic molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as reactive oxygen species. nih.govfrontiersin.org The NLRP3 inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases, has been shown to be activated in microglia by MPTP and its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), playing a pivotal role in the subsequent neurodegeneration. nih.govnih.gov
Furthermore, activated microglia can directly contribute to neuronal death through phagocytosis of stressed but still viable dopaminergic neurons. mdpi.com The sustained activation of microglia can create a chronic inflammatory environment that perpetuates neuronal damage, forming a vicious cycle of inflammation and degeneration. nih.govfrontiersin.org Studies have shown that inhibiting microglial activation can offer neuroprotection in the MPTP model, highlighting their central role in the pathogenic process. nih.gov
Astrocytes:
Astrocytes, the most abundant glial cell type in the brain, also play a crucial role in the response to MPTP. mdpi.com While traditionally viewed as supportive cells, astrocytes can become reactive in response to injury and inflammation. nih.gov In the MPTP model, astrocytes become activated, a process often referred to as astrogliosis, which is characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). nih.govresearchgate.net
Reactive astrocytes can contribute to the neuroinflammatory milieu by releasing pro-inflammatory cytokines and chemokines. mdpi.com Under certain conditions, activated astrocytes can adopt a neurotoxic A1 phenotype, which actively promotes the death of neurons. nih.govfrontiersin.org This transformation can be triggered by factors released from activated microglia, demonstrating a significant crosstalk between these two glial cell types. mdpi.com
However, the role of astrocytes is complex, as they also possess neuroprotective functions. They are involved in antioxidant defense, and enhancing these protective pathways, for instance, by overexpressing the transcription factor Nrf2 specifically in astrocytes, has been shown to abolish MPTP-induced toxicity. mdpi.compnas.org This suggests that the balance between the neurotoxic and neuroprotective functions of astrocytes is a critical determinant of neuronal fate in the MPTP model. mdpi.com The number of glial cells present in the substantia nigra may also influence the susceptibility to MPTP-induced toxicity. nih.gov
The following table outlines key research findings related to glial activation in the MPTP model.
| Glial Cell Type | Model System | Key Findings | Reference |
| Microglia | MPTP Mouse Model | MPTP induces microglial activation and the release of pro-inflammatory cytokines. | nih.govfrontiersin.org |
| Microglia | Primary Microglia Cultures | MPTP/ATP treatment promotes robust assembly and activation of the NLRP3 inflammasome. | nih.gov |
| Microglia | MPTP Mouse Model | Microglial activation precedes dopaminergic neuron degeneration. | mdpi.com |
| Astrocytes | MPTP Mouse Model | MPTP triggers pro-inflammatory astrocytic activation and subsequent neurotoxicity. | mdpi.com |
| Astrocytes | GFAP-Nrf2 Transgenic Mice | Nrf2 expression restricted to astrocytes is sufficient to protect against MPTP toxicity. | pnas.org |
| Microglia & Astrocytes | MPTP Mouse Model | A delayed astrocytic response is involved in mediating the neuroinflammatory response initiated by microglia. | mdpi.com |
Animal Models and Experimental Research Paradigms
MPTP-Induced Parkinsonism Models
The administration of MPTP to various animal species leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological hallmark of Parkinson's disease. nih.govnih.gov This neurotoxicity is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopamine (B1211576) transporters into dopaminergic neurons. mdpi.com Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to cellular energy depletion, oxidative stress, and ultimately, cell death. mdpi.com The resulting models exhibit a range of motor and non-motor deficits that parallel those seen in human PD patients.
MPTP-induced mouse models are the most extensively used for Parkinson's disease research due to their cost-effectiveness, the availability of genetic modifications, and the ability to produce significant dopaminergic neurodegeneration. nih.govsemanticscholar.org Different administration protocols, such as acute, subacute, and chronic regimens, can be employed to induce varying degrees of neuronal loss and behavioral impairments. imrpress.com
The susceptibility to MPTP-induced neurotoxicity varies significantly among different mouse strains, highlighting a genetic influence on the response to the toxin. nih.govnih.gov The C57BL/6 strain is widely recognized as the most sensitive to MPTP, exhibiting a substantial loss of dopaminergic neurons in the SNc and significant dopamine depletion in the striatum. nih.govsemanticscholar.orgnih.gov In contrast, strains like BALB/c are considered more resistant, showing considerably less dopaminergic damage following MPTP administration. nih.govresearchgate.net This difference in susceptibility has been partly attributed to variations in the activity of monoamine oxidase B (MAO-B), the enzyme responsible for converting MPTP to its toxic metabolite MPP+. nih.gov The C57BL/6 strain, for instance, has higher MAO-B activity in the brain compared to the liver, potentially leading to greater toxin accumulation in the brain. nih.gov Furthermore, age is a critical factor, with older mice of even resistant strains like BALB/c showing increased susceptibility to MPTP's neurotoxic effects. researchgate.netnih.gov
Table 1: Strain-Dependent Susceptibility to MPTP in Mice
| Strain | Susceptibility to MPTP | Key Findings |
| C57BL/6 | High | Significant loss of dopaminergic neurons and striatal dopamine. semanticscholar.orgnih.gov |
| BALB/c | Low to Moderate | Less severe dopamine depletion compared to C57BL/6, with susceptibility increasing with age. nih.govresearchgate.netnih.gov |
| CD-1 | Moderate | Intermediate sensitivity to MPTP-induced neurotoxicity. semanticscholar.org |
| Swiss Webster | Low | Generally considered resistant to the effects of MPTP. semanticscholar.org |
To assess the motor deficits in MPTP-treated mice that mimic parkinsonian symptoms, a battery of behavioral tests is employed.
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. MPTP-treated mice typically exhibit a significantly shorter time on the rod compared to control animals, indicating impaired motor function. nih.govcapes.gov.brmdpi.com
Pole Test: This test measures bradykinesia and akinesia. Mice are placed head-up on top of a vertical pole, and the time taken to turn and descend is recorded. MPTP-lesioned mice often show increased time to perform this task, reflecting difficulties in initiating and executing movements. nih.gov
Photoactometer (Open Field Test): Spontaneous locomotor activity is assessed in an open field arena equipped with infrared beams (photoactometer). MPTP administration generally leads to a reduction in horizontal and vertical (rearing) movements, which is indicative of akinesia. nih.gov
Hang Test (Grip Test): This test assesses muscle strength and endurance. Mice are suspended by their forelimbs from a wire or grid, and the time until they fall is measured. Some studies have used this to show motor deficits in MPTP-treated mice, although its utility can vary between strains. nih.gov
Table 2: Behavioral Phenotyping in MPTP Mouse Models
| Behavioral Test | Parameter Measured | Typical Finding in MPTP Mice | Reference |
| Rotarod Test | Motor coordination and balance | Decreased latency to fall | nih.govcapes.gov.brmdpi.com |
| Pole Test | Bradykinesia, akinesia | Increased time to turn and descend | nih.gov |
| Photoactometer | Spontaneous locomotor activity | Reduced horizontal and vertical movements | nih.gov |
| Hang Test | Muscle strength and endurance | Decreased latency to fall | nih.gov |
Beyond motor symptoms, MPTP-induced mouse models also exhibit cognitive deficits, reflecting the non-motor aspects of Parkinson's disease.
Spatial Memory: This is often assessed using tasks like the Morris water maze or the Barnes maze. MPTP-treated mice can show impairments in learning and remembering the location of a hidden platform, indicating deficits in spatial memory. nih.gov
Working Memory: Tasks such as the Y-maze or radial arm maze are used to evaluate working memory. MPTP administration has been shown to impair performance in these tasks, suggesting deficits in the ability to hold and manipulate information over short periods. nih.govresearchgate.net
Recognition Memory: The novel object recognition test is commonly used to assess this cognitive function. MPTP-treated mice may spend less time exploring a novel object compared to a familiar one, indicating impaired recognition memory. nih.gov
Rats are generally more resistant to the systemic administration of MPTP compared to mice. nih.gov This resistance is thought to be due to differences in metabolism and lower brain MAO-B activity. nih.gov However, researchers have successfully developed MPTP-based rat models of Parkinson's disease, often by using alternative administration routes such as intranasal or direct intracerebral injection into the substantia nigra. nih.govresearchgate.net These models demonstrate dopaminergic neurodegeneration and associated motor deficits. researchgate.net For instance, intranasal administration of MPTP in rats has been shown to cause a progressive loss of dopaminergic neurons and motor impairments. researchgate.net Furthermore, some MPTP rat models exhibit non-motor symptoms, including deficits in object recognition memory, accompanied by neuroinflammation in brain regions like the hippocampus. nih.gov
MPTP-induced parkinsonism in non-human primates, such as macaque and marmoset monkeys, provides a model that closely mirrors the clinical and pathological features of human Parkinson's disease. nih.govnih.gov These models are considered the gold standard for preclinical testing of novel therapies. oup.com Systemic administration of MPTP in primates leads to a robust and stable parkinsonian syndrome characterized by:
Motor Symptoms: Bradykinesia (slowness of movement), rigidity, and postural instability are consistently observed. nih.govoup.com
Cognitive Deficits: Primates treated with MPTP also display cognitive impairments, particularly in tasks that assess frontostriatal function. These include deficits in spatial delayed response, delayed matching-to-sample, and other tasks of executive function and working memory. nih.govoup.com
A key advantage of the primate model is the ability to study the long-term progression of the disease and the development of treatment-related complications, such as L-dopa-induced dyskinesia. nih.gov
Amphibian Models (Frogs and Salamanders)
Novel animal models using amphibians, specifically frogs and salamanders, have been developed to study the effects of MPTP. nih.gov In these models, MPTP administration produces behavioral and biochemical changes that mirror human parkinsonism. nih.gov A notable feature of these amphibian models is the observable modification in skin melanocytes, which, like neurons, originate from the neural crest. nih.gov This offers a unique and easily quantifiable measure of MPTP's impact on both the central and peripheral nervous systems. nih.gov Research in these models has demonstrated that the toxic effects of MPTP can be prevented by treatment with a monoamine oxidase inhibitor. nih.gov
Comparative Studies of MPTP Neurotoxicity Across Species
The neurotoxic effects of MPTP vary across different animal species. While non-human primates exhibit a parkinsonian syndrome very similar to humans, rodents like rats are less susceptible to MPTP's toxicity. nih.govresearchgate.netnih.gov Mice, particularly the C57BL/6 strain, are widely used and show significant damage to the nigrostriatal dopamine pathway, a key pathological feature of Parkinson's disease. nih.gov Comparative studies are essential for understanding the mechanisms of susceptibility and for selecting the most appropriate animal model for specific research questions. researchgate.net For instance, a comparison between MPTP and rotenone, another neurotoxin used to model PD, revealed that MPTP induces more acute and specific dopaminergic neurotoxicity in mice. nih.gov
The following table summarizes key differences in MPTP neurotoxicity across commonly used animal models:
| Animal Model | Key Features of MPTP Neurotoxicity | References |
| Primates (e.g., Marmoset) | Reproduces most clinical and pathological hallmarks of Parkinson's disease, including significant motor impairments and depletion of dopamine in the putamen. | nih.govnih.gov |
| Mice (C57BL/6) | Gold standard for PD research; shows significant loss of dopaminergic neurons in the substantia nigra and striatum. | nih.gov |
| Amphibians (Frogs, Salamanders) | Exhibits behavioral and biochemical equivalents of human parkinsonism, with the unique feature of quantifiable changes in skin melanocytes. | nih.gov |
| Rats | Generally less susceptible to MPTP toxicity compared to mice. | researchgate.net |
Experimental Protocols for MPTP Administration (Acute vs. Chronic, Systemic vs. Intra-nigral)
The method of MPTP administration significantly influences the resulting pathology in animal models. Different protocols, including acute, sub-acute, and chronic administration, are employed to model different stages and aspects of Parkinson's disease. nih.gov
Acute and Sub-acute Protocols: These typically involve single or multiple high-dose injections of MPTP over a short period. nih.gov For example, a sub-acute model may involve injecting 25 mg/kg of MPTP intraperitoneally for five consecutive days. nih.gov These protocols are effective in causing significant and rapid degeneration of the dopaminergic system. nih.gov
Chronic Protocols: Chronic administration involves lower doses of MPTP given over an extended period, such as through subcutaneous or intraperitoneal infusions for 14 or 28 days. nih.gov Chronic intraperitoneal infusion has been shown to more accurately reproduce the pathological characteristics of early-stage Parkinson's disease, including the formation of neuronal inclusions. nih.gov
Systemic vs. Intra-nigral Administration: Systemic administration (e.g., intraperitoneal or subcutaneous injection) is the most common method. However, direct injection of the active metabolite of MPTP, MPP+, into the substantia nigra (intra-nigral administration) can be used to create a more localized and specific lesion.
The choice of administration protocol depends on the specific research aims, with different methods modeling different aspects of the progressive nature of Parkinson's disease. nih.gov
Evaluation of Neuroprotective and Therapeutic Strategies in MPTP Models
MPTP models are crucial for the preclinical evaluation of potential neuroprotective and therapeutic agents for Parkinson's disease. nih.govmdpi.com A variety of strategies have been tested in these models, targeting different aspects of the neurodegenerative cascade initiated by MPTP.
Monoamine oxidase-B (MAO-B) is the enzyme responsible for converting MPTP into its toxic metabolite, MPP+. researchgate.net Consequently, MAO-B inhibitors have been extensively studied for their neuroprotective effects in MPTP models.
Selegiline (B1681611) (L-deprenyl) and Rasagiline (B1678815) are irreversible MAO-B inhibitors that have been shown to prevent MPTP-induced neurotoxicity in various species, including mice and non-human primates. nih.govresearchgate.netmdpi.com Their protective action is primarily attributed to the inhibition of MAO-B, which prevents the formation of MPP+. mdpi.com However, some studies suggest that their neuroprotective effects may also involve MAO-independent mechanisms, such as the induction of neurotrophic factors. nih.gov In non-human primates, both selegiline and rasagiline have been shown to be equally effective in protecting against MPTP toxicity. nih.gov
Pargyline , a non-selective MAO inhibitor, has also demonstrated the ability to prevent the reduction of dopamine levels in the striatum of MPTP-treated mice. mdpi.com
The following table summarizes the effects of various MAOIs in MPTP models:
| MAOI | Type | Key Findings in MPTP Models | References |
| Selegiline (L-deprenyl) | Irreversible MAO-B Inhibitor | Prevents MPTP-induced neurotoxicity; may have additional neuroprotective mechanisms beyond MAO-B inhibition. | nih.govmdpi.comnih.gov |
| Rasagiline | Irreversible MAO-B Inhibitor | Effectively protects against MPTP toxicity, comparable to selegiline in non-human primates. | nih.govresearchgate.net |
| Pargyline | Non-selective MAO Inhibitor | Prevents MPTP-induced dopamine depletion in mice. | mdpi.com |
Oxidative stress is a major contributor to the neurodegeneration induced by MPTP. nih.gov Therefore, antioxidant compounds have been investigated for their neuroprotective potential.
Curcumin (B1669340) , a natural polyphenol, has shown protective effects in MPTP-induced mouse models of Parkinson's disease. dovepress.comresearchgate.net It has been found to ameliorate the toxic effects of MPTP, restoring dopamine levels and the number of tyrosine hydroxylase-positive neurons. dovepress.com Curcumin's antioxidant properties are believed to be central to its neuroprotective actions, and it may also inhibit the aggregation of α-synuclein. researchgate.netresearchgate.net Studies have shown that curcumin can improve motor deficits and reduce the loss of dopaminergic neurons in MPTP-treated mice. nih.gov
Silybin (B1146174) , the main active component of silymarin (B1681676) from milk thistle, has also demonstrated neuroprotective properties in MPTP-induced mouse models. nih.gov Oral administration of silybin has been shown to prevent dopamine depletion in the striatum and reduce the pro-inflammatory response triggered by MPTP. nih.gov
Nitric oxide (NO) and its reactive derivatives are implicated in the neurotoxic cascade of MPTP. nih.govdtic.mil The enzyme neuronal nitric oxide synthase (nNOS) is upregulated following MPTP administration. dtic.mil
7-Nitroindazole (7-NI) , an inhibitor of nNOS, has been shown to protect against MPTP-induced neurotoxicity in mice. nih.govdtic.mil Studies have demonstrated that 7-NI can reduce the locomotor and behavioral deficits, as well as the oxidative damage, caused by MPTP. nih.gov It also has protective effects on dopamine levels and dopaminergic neurons. nih.gov The neuroprotective effect of 7-NI highlights the significant role of nitric oxide-mediated neurotoxicity in the pathogenesis of MPTP-induced parkinsonism. nih.gov
Agmatine (B1664431) and Glutaminergic System Modulation
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been shown to induce temporary alterations in the levels of excitatory amino acids in the brains of C57BL/6 mice. A single administration of MPTP can lead to a significant, though transient, decrease in the concentrations of L-glutamate and L-aspartate in the striatum and ventral mesencephalon. dntb.gov.ua These levels were observed to return to baseline within 24 hours of the exposure. dntb.gov.ua This effect on glutamate (B1630785) and aspartate is thought to be linked to the perturbation of energy metabolism caused by MPTP in the nigrostriatal dopamine system. dntb.gov.ua Furthermore, research indicates that MPTP can compromise the function of glutamate transporters in astrocytes, which are crucial for clearing glutamate from the synaptic cleft. nih.gov This interference with glutamate uptake is dependent on the conversion of MPTP to its active toxic metabolite, MPP+. nih.gov
Agmatine, an endogenous neuromodulator, has been investigated for its potential to modulate MPTP-induced neurotoxicity, with findings indicating a complex, time-dependent interaction. The timing of agmatine administration relative to MPTP exposure is a critical determinant of its effect. When administered concurrently with MPTP in mice, agmatine has been found to exacerbate the neurotoxic effects. nih.gov In contrast, when agmatine treatment is initiated after the insult with MPTP, it exhibits a partial neuroprotective effect against dopaminergic toxicity. nih.gov This protective action is attributed to agmatine's role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutaminergic system. nih.govplos.org Specifically, agmatine demonstrates a preferential antagonism for NMDA receptors that contain the GluN2B subunit. plos.org
Table 1: Effect of Agmatine Administration Timing on MPTP-Induced Dopaminergic Toxicity in Mice
| Treatment Group | Effect on Striatal Synaptosome Dopamine Uptake (% of Control) | Outcome |
| MPTP alone | 58.3% | Neurotoxicity |
| MPTP + Concomitant Agmatine | 42.4% | Exacerbated Neurotoxicity |
| MPTP followed by Agmatine | Partial protection (31% improvement) | Neuroprotection |
| Data sourced from a study on C57BL/6 mice. nih.gov |
Role of Neurotrophic Factors (e.g., GDNF, TGFβ1)
Neurotrophic factors, particularly Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Transforming Growth Factor-beta (TGF-β), play a significant role in the survival and protection of dopaminergic neurons in the context of MPTP-induced neurotoxicity. Research has demonstrated that GDNF is a potent survival factor for these neurons and can protect them from the damaging effects of MPTP. nih.govjefferson.edu However, the neuroprotective capacity of exogenous GDNF is critically dependent on the presence of TGF-β. jefferson.edu
In animal models of Parkinson's disease induced by MPTP, lesioning the nigrostriatal system leads to an upregulation of striatal TGF-β2 mRNA levels. jefferson.edu While GDNF administration protects against the loss of tyrosine hydroxylase-immunoreactive (TH-ir) nigral neurons and striatal dopamine, this effect is nullified when TGF-β isoforms are neutralized by specific antibodies. jefferson.eduresearchgate.net This suggests that endogenous TGF-β is an essential co-factor for the neuroprotective actions of GDNF. jefferson.eduresearchgate.net The TGF-β superfamily members, including TGF-β1, -2, and -3, have themselves been shown to promote the survival of midbrain dopaminergic neurons and offer protection against the toxicity of MPP+, the active metabolite of MPTP. nih.gov
Table 2: Influence of TGF-β on GDNF-Mediated Neuroprotection in MPTP-Lesioned Mice
| Treatment Condition | Effect on Dopaminergic Neurons | Key Finding |
| MPTP Lesion | Loss of TH-ir neurons and striatal dopamine | Neurodegeneration |
| MPTP + GDNF | Protection against loss of TH-ir neurons and striatal dopamine | GDNF is neuroprotective |
| MPTP + GDNF + TGF-β neutralizing antibodies | Abolished neurotrophic effect of GDNF | GDNF neuroprotection is TGF-β dependent |
| TGF-β1, -2, -3 alone | Increased survival of dopaminergic neurons | TGF-βs are inherently neurotrophic |
| Findings are based on studies in MPTP mouse models. nih.govjefferson.eduresearchgate.net |
Toxic Substance Mixtures and Potentiation Effects (e.g., Paraquat)
The exposure to mixtures of toxic substances, such as the combined administration of MPTP and the herbicide paraquat (B189505), has been investigated to understand the potential for synergistic or potentiating neurotoxic effects. Studies in mice have shown that prior treatment with a low, non-toxic dose of MPTP can potentiate the neurochemical and behavioral changes induced by subsequent paraquat administration. This potentiation is observed in both subacute and chronic exposure protocols.
In a subacute model, the administration of paraquat to mice previously treated with MPTP resulted in a more significant decrease in dopamine and its metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), compared to mice treated with paraquat alone. Similarly, in a chronic exposure model, the combined treatment led to a more pronounced reduction in dopamine, DOPAC, HVA, and total distance traveled. This enhanced toxicity supports the hypothesis that exposure to mixtures of environmental toxins may play a role in the development of neurodegenerative conditions.
It is important to note that the mechanisms of toxicity for MPTP and paraquat are distinct. oup.com MPTP's toxicity is dependent on its uptake by the dopamine transporter (DAT), whereas paraquat is not a substrate for DAT. oup.com Furthermore, while the toxic metabolite of MPTP, MPP+, is a potent inhibitor of mitochondrial complex I, paraquat exhibits only weak inhibitory effects on this complex. oup.com Some studies have reported that paraquat, when administered alone under certain experimental conditions, does not cause a significant loss of dopaminergic neurons in the substantia nigra pars compacta of C57BL/6 mice, in contrast to the clear neurotoxic effects of MPTP. plos.orgjefferson.edunih.govcedarville.edu However, other research indicates that paraquat exposure can lead to a reduction in dopaminergic neurons. nih.gov
Table 3: Comparative and Potentiating Effects of MPTP and Paraquat on the Dopaminergic System in Mice
| Treatment Protocol | Key Neurochemical/Behavioral Findings | Conclusion |
| Subacute: MPTP followed by Paraquat | Greater decrease in striatal DOPAC, HVA, and DA compared to Paraquat alone. | MPTP potentiates Paraquat's neurotoxicity. |
| Chronic: MPTP followed by Paraquat | Significant reduction in DA, DOPAC, HVA, and locomotor activity. | Enhanced neurotoxic effects from combined exposure. |
| MPTP alone | Significant loss of TH+ neurons in the substantia nigra. | Clear dopaminergic neurotoxin. plos.orgjefferson.edunih.govcedarville.edu |
| Paraquat alone | Findings vary: Some studies report no significant neuron loss, plos.orgjefferson.edunih.govcedarville.edu while others show a reduction in dopaminergic neurons. nih.gov | Neurotoxic potential may depend on experimental conditions. |
| Data synthesized from studies in C57BL/6 mice. |
Analytical Methodologies in 1 Methyl 1,2,3,6 Tetrahydropyridine Research
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, is pivotal in MPTP research for separating and quantifying the parent compound and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) with DAD and ESI-MS Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of MPTP and its primary toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). When coupled with a Diode-Array Detector (DAD), HPLC allows for the spectral identification of eluted compounds, enhancing the certainty of their identification. Further coupling with an Electrospray Ionization-Mass Spectrometry (ESI-MS) detector provides high sensitivity and specificity, enabling the precise measurement of these compounds in various biological samples.
For instance, HPLC-MS with electrospray ionization has been successfully used to determine MPTP levels in pharmaceutical substances like pethidine hydrochloride. researchgate.net In this method, chromatographic separation is often achieved using a C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid to facilitate ionization. researchgate.net This setup allows for the detection of MPTP at very low concentrations, with limits of detection (LOD) reported to be below 0.1 ng/ml and limits of quantification (LOQ) below 0.2 ng/ml. researchgate.net
A study focused on quantifying MPTP and its metabolite MPP+ in brain tissue utilized HPLC-MS with an ion trap analyzer and electrospray ionization. nih.gov The analysis was performed in selective ion-monitoring (SIM) mode, targeting specific mass-to-charge ratios (m/z) for each compound: m/z 174 for MPTP and m/z 170 for MPP+. nih.gov This method demonstrated high sensitivity with detection limits of 40 pg for MPTP and 20 pg for MPP+ in brain tissue. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurities
Due to the extreme toxicity of MPTP, detecting it as a trace impurity in other chemical compounds is a critical analytical challenge. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for this purpose. researchgate.netnih.govyoutube.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, which can identify and quantify substances at sub-parts-per-million levels. researchgate.net
The LC-MS/MS method often employs electrospray ionization in the positive mode (ESI+) and operates in Selective Reaction Monitoring (SRM) mode. nih.gov This involves selecting a specific precursor ion for the compound of interest and then monitoring for a specific fragment ion produced upon collision-induced dissociation. This high degree of specificity minimizes background noise and allows for accurate quantification even in complex matrices like brain tissue. nih.gov For example, in the analysis of MPP+, the precursor ion at m/z 170 is selected, and its characteristic product ions are monitored for confirmation and quantification. nih.gov
This methodology has proven effective for determining MPTP contamination in pharmaceutical products and for quantifying the conversion of MPTP to its active metabolite, MPP+, in discrete brain regions. researchgate.netnih.gov The sensitivity of LC-MS/MS allows for the detection of MPP+ at picogram per microgram of protein levels, providing crucial data for understanding the neurotoxic mechanism. nih.gov
UPLC-PDA-MS for Metabolic Assay Conditions
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns to achieve higher resolution and faster analysis times than traditional HPLC, is increasingly used in metabolic studies involving MPTP. When combined with a Photodiode Array (PDA) detector and a mass spectrometer (MS), UPLC-PDA-MS becomes a powerful tool for metabolomics. biorxiv.orgnih.gov
This analytical setup allows for the comprehensive profiling of metabolites in biological samples. In MPTP research, UPLC-MS has been employed to analyze post-mortem brain tissue from MPTP-treated animal models to identify dysregulation in amino acid profiles. biorxiv.org These studies have revealed significant alterations in the levels of various amino acids, such as serine, in the brains of MPTP-intoxicated subjects, providing insights into the metabolic disturbances caused by the neurotoxin. biorxiv.org The use of high-resolution mass spectrometers, like the Q-Exactive Orbitrap, in tandem with UPLC systems, enables the identification and screening of a wide range of potential biomarkers associated with MPTP-induced neurodegeneration. nih.gov
Spectroscopic Methods (e.g., NMR, Optical Spectroscopy)
Spectroscopic techniques provide valuable information about the molecular structure and environment of MPTP and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of 1-Methyl-1,2,3,6-tetrahydropyridine. chemicalbook.comnih.govthno.org The 1H NMR spectrum of MPTP shows characteristic signals corresponding to its different protons, confirming the arrangement of atoms within the molecule. chemicalbook.com For example, specific chemical shifts can be assigned to the methyl group, the vinyl proton, and the protons on the tetrahydropyridine (B1245486) ring. chemicalbook.comuq.edu.auspectrabase.com
Optical Spectroscopy : While less specific than NMR or mass spectrometry for structural elucidation, optical spectroscopy can be used in certain assays. For instance, spectrophotometric methods are employed in various biochemical assays to measure the activity of enzymes affected by MPTP-induced oxidative stress. wikipedia.org
Immunohistochemical and Histopathological Evaluations
Immunohistochemistry (IHC) and histopathology are critical for visualizing and quantifying the neurotoxic effects of MPTP at the cellular level within brain tissue. These techniques use antibodies to label specific cellular markers, allowing researchers to observe changes in neuron populations and glial cell activation.
A primary target for IHC in MPTP studies is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. A significant reduction in TH-positive neurons in the substantia nigra and their fibers in the striatum is a hallmark of MPTP-induced neurodegeneration. nih.govtandfonline.comoncotarget.comresearchgate.netmdpi.com Studies have shown that MPTP treatment leads to a substantial decrease in the number of TH-positive cells and a reduction in the optical density of TH-immunoreactive fibers. nih.govtandfonline.comresearchgate.net
Other markers are also used to assess the broader pathological changes:
Glial Fibrillary Acidic Protein (GFAP) : An indicator of astrocyte activation (astrogliosis), which is a key component of the neuroinflammatory response to MPTP. oncotarget.comfrontiersin.org
Ionized calcium-binding adapter molecule 1 (Iba1) : A marker for microglia activation, another crucial element of neuroinflammation. oncotarget.comfrontiersin.org
These evaluations provide direct visual evidence of neuronal loss and the associated inflammatory response, which can be quantified using image analysis software. tandfonline.com For example, stereological counting is used to estimate the total number of TH-positive neurons in the substantia nigra, providing a robust measure of neurodegeneration. oncotarget.com
| Marker | Cellular Target/Process | Observed Effect of MPTP | Reference |
|---|---|---|---|
| Tyrosine Hydroxylase (TH) | Dopaminergic Neurons | Decreased expression/number of positive cells | nih.govtandfonline.comoncotarget.comresearchgate.netmdpi.com |
| Glial Fibrillary Acidic Protein (GFAP) | Activated Astrocytes | Increased expression | oncotarget.comfrontiersin.org |
| Ionized calcium-binding adapter molecule 1 (Iba1) | Activated Microglia | Increased expression | oncotarget.comfrontiersin.org |
Biochemical Assays for Oxidative Stress Markers (e.g., TBARS, SOD, CAT, GPx, GSH)
MPTP-induced neurotoxicity is strongly linked to oxidative stress. nih.gov Consequently, a variety of biochemical assays are employed to measure markers of oxidative damage and the status of antioxidant defense systems.
Thiobarbituric Acid Reactive Substances (TBARS) : This assay measures malondialdehyde (MDA), a product of lipid peroxidation, and is a widely used indicator of oxidative damage to cell membranes. nih.gov
Superoxide (B77818) Dismutase (SOD) : This key antioxidant enzyme converts superoxide radicals to hydrogen peroxide. Studies have reported varied effects of MPTP on SOD activity, with some showing an increase, a decrease, or no change depending on the experimental conditions. nih.govnih.govresearchgate.net For example, one study reported a threefold increase in SOD activity in the striatum of MPTP-treated mice, while another found that MPTP reduces SOD activity. nih.govresearchgate.net
Catalase (CAT) : This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.govnih.gov Research has indicated that MPTP can alter CAT activity, with some studies showing a reduction. nih.govresearchgate.net
Glutathione (B108866) Peroxidase (GPx) : GPx is a crucial enzyme that reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor. wikipedia.orgnih.gov MPTP treatment has been shown to reduce both GPx activity and glutathione levels. nih.govnih.govresearchgate.netresearchgate.net
Glutathione (GSH) : GSH is a major non-enzymatic antioxidant. Its depletion is a key indicator of increased oxidative stress. In vivo administration of MPTP has been shown to cause a significant lowering of GSH levels in brain regions like the striatum and midbrain. nih.govnih.govresearchgate.netnih.govresearchgate.net
| Assay/Marker | Function/Significance | Typical Finding in MPTP Models | Reference |
|---|---|---|---|
| TBARS (measures MDA) | Marker of lipid peroxidation | Increased levels | nih.gov |
| Superoxide Dismutase (SOD) | Antioxidant enzyme | Altered activity (increase, decrease, or no change) | nih.govnih.govresearchgate.net |
| Catalase (CAT) | Antioxidant enzyme | Altered activity (often decreased) | nih.govresearchgate.net |
| Glutathione Peroxidase (GPx) | Antioxidant enzyme | Decreased activity | nih.govnih.govresearchgate.netresearchgate.net |
| Glutathione (GSH) | Major non-enzymatic antioxidant | Decreased levels | nih.govnih.govresearchgate.netnih.govresearchgate.net |
Neurochemical Analysis of Neurotransmitters and Metabolites
The study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) relies heavily on analytical neurochemistry to quantify its impact on the brain's neurotransmitter systems. nih.gov The primary application of MPTP in research is to model Parkinson's disease by inducing selective damage to dopaminergic neurons, particularly those in the substantia nigra pars compacta, which leads to a loss of nerve terminals in the striatum. nih.gov Analytical techniques are therefore crucial for measuring the resulting depletion of dopamine and other monoamines, as well as their metabolites.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a cornerstone technique for this purpose. researchgate.net It is a highly sensitive and selective method for simultaneously measuring monoamine neurotransmitters like dopamine (DA), norepinephrine (B1679862), and serotonin (B10506) (5-HT), along with their metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). researchgate.netmdpi.com The method's sensitivity allows for detection at the picogram level, making it suitable for analyzing the low concentrations found in biological samples like brain tissue homogenates and cerebrospinal fluid (CSF). researchgate.netnih.gov HPLC-ECD offers rapid and reproducible results, with a single analysis run often completed within minutes. researchgate.netthermofisher.com
In conjunction with HPLC-ECD, in vivo microdialysis is a powerful sampling technique used to measure neurotransmitter levels in the brains of freely moving animals. nih.govnih.govacs.org This method allows for the continuous collection of extracellular fluid from specific brain regions, providing dynamic information about neurotransmitter release and metabolism following MPTP exposure. nih.gov For instance, microdialysis studies have been used to track changes in dopamine and glutamate (B1630785) levels in the striatum after MPTP administration. nih.govnih.gov
Research using these methodologies has consistently demonstrated the profound effects of MPTP on brain neurochemistry. In C57BL/6 mice, a common model for MPTP-induced neurotoxicity, administration of the compound leads to a significant depletion of dopamine in the striatum, with levels dropping to as low as 13% of control values. nih.govnih.gov Further studies have shown that these effects are not limited to the striatum; dopamine and serotonin are also depleted in the frontal cortex and amygdala. nih.gov In vivo electrochemical studies have revealed a more significant loss of dopamine terminals in the dorsal regions of the caudate nucleus compared to the ventral regions. nih.gov Research in primates has corroborated these findings, showing that MPTP treatment reduces the concentration of HVA (a major dopamine metabolite) and 3-methoxy-4-hydroxyphenylglycol in the CSF. capes.gov.br
The table below summarizes key neurochemical findings in animal models following MPTP administration.
Molecular Biology Techniques (e.g., RNA-seq for circRNA profiling)
Molecular biology techniques are integral to understanding the mechanisms underlying the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). These methods allow researchers to investigate changes in gene expression and cellular pathways that are affected by the toxin.
One powerful technique is RNA sequencing (RNA-seq), which provides a comprehensive snapshot of the entire transcriptome (the full range of RNA molecules) in a cell or tissue. nih.gov A specific application of this technology is the profiling of circular RNAs (circRNAs). nih.gov CircRNAs are a class of single-stranded RNA molecules that, unlike linear RNAs, form a covalently closed continuous loop. nih.gov They have been identified as key regulators in various biological processes, including neural development and neuropsychiatric diseases. nih.gov Analysis of rRNA-depleted total RNA-seq data allows for the genome-wide identification and quantification of circRNAs, revealing expression patterns that may be altered in response to neural injury. nih.govnih.gov While circRNAs are a promising area of investigation, their specific roles in the context of MPTP-induced neurodegeneration are still being explored.
A more commonly applied molecular technique in MPTP research is the quantitative reverse transcription polymerase chain reaction (RT-qPCR). This method is used to measure the expression levels of specific genes of interest. For example, in a study using adult zebrafish treated with MPTP, RT-qPCR was used to assess changes in the expression of genes associated with Parkinson's disease. biorxiv.org The study found significant downregulation of genes such as SNCB and SNCG1, while other genes like PINK1 and TH showed trends toward altered expression. biorxiv.org Such analyses help to pinpoint the specific genetic and molecular pathways, like those involved in mitochondrial function and dopamine production, that are disrupted by MPTP. biorxiv.org
These molecular approaches, from broad-based RNA-seq to targeted RT-qPCR, are critical for elucidating the complex sequence of events that lead from MPTP exposure to the death of dopaminergic neurons. nih.govnih.gov They provide insights into mechanisms such as mitochondrial dysfunction, oxidative stress, and inflammation, which are considered key aspects of both MPTP toxicity and human Parkinson's disease. nih.govoup.com
The table below highlights molecular biology techniques used in research related to neurotoxicity models.
Structure Activity Relationship Sar Studies and Analog Development
Design and Synthesis of 1,2,3,6-Tetrahydropyridine (B147620) Derivatives
The synthesis of 1,2,3,6-tetrahydropyridine derivatives is a key area of research, driven by the need to understand the structural requirements for biological activity. nih.gov A variety of synthetic methods have been developed to introduce diverse substituents onto the tetrahydropyridine (B1245486) ring system, allowing for a systematic exploration of SAR. auctoresonline.org These methods include palladium-catalyzed reactions, such as the Heck/Suzuki tandem reaction and alkyl-Heck reactions, which provide efficient access to various tetrahydropyridine derivatives. organic-chemistry.org
Researchers have synthesized numerous analogs by modifying the core MPTP structure. nih.govnih.gov These modifications often involve introducing different substituents at the 1-position (N-methyl group) and the 4-position (phenyl group) of the tetrahydropyridine ring. nih.govrsc.org For example, analogs with heteroatom-linked groups at the C-4 position have been synthesized to evaluate their properties as monoamine oxidase (MAO) substrates. nih.gov Additionally, radioactively labeled analogs, such as those containing fluorine-18, have been developed for use in positron emission tomography (PET) studies to investigate the mechanisms of MPTP toxicity in vivo. nih.govacs.org The synthesis of these derivatives has been instrumental in building a comprehensive database for SAR studies, which has led to the design of promising drug candidates. nih.gov
Influence of Substituents on Pharmacological Activity
The pharmacological properties of 1,2,3,6-tetrahydropyridine derivatives are highly dependent on the nature and position of substituents on the ring. auctoresonline.org SAR studies have revealed several key structural features that influence their activity, particularly their ability to act as substrates for mono-amine oxidase (MAO) and their neurotoxic potential. nih.govcapes.gov.br
The capacity of an MPTP analog to be oxidized by MAO to a pyridinium (B92312) species is a necessary, though not sufficient, condition for it to be neurotoxic. nih.gov The N-methyl group on the tetrahydropyridine ring appears to be optimal for interaction with the MAO active site, as both smaller and larger substituents are less favorable. capes.gov.br Substituents on the 4-phenyl ring also play a critical role. For instance, para-substituents on the phenyl ring can create steric hindrance, which is unfavorable for MAO reactivity. capes.gov.br Conversely, substitutions at the ortho- and meta-positions can be favorable. capes.gov.br
Furthermore, the introduction of different functional groups can dramatically alter the pharmacological profile. For example, the development of amino-substituted MPTP analogs has provided valuable tools for studying the anatomical details of MPTP uptake and storage. nih.gov The substitution of a single atom can significantly affect the biological activity of the target protein, highlighting the sensitivity of the structure-activity relationship. mdpi.com
Comparison of MPTP Analogs
To better understand the structure-activity relationships of MPTP, numerous analogs have been synthesized and their neurotoxic effects compared. These studies have provided valuable insights into the molecular mechanisms underlying MPTP-induced neurodegeneration.
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP) is a potent dopaminergic neurotoxin that has been shown to be even more toxic than MPTP in mice. wikipedia.orgnih.gov Unlike MPTP, which is primarily a substrate for MAO-B, 2'-CH3-MPTP is oxidized by both MAO-A and MAO-B. wikipedia.orgnih.gov This difference in metabolism has significant implications for its neurotoxicity. wikipedia.org While the neurotoxicity of MPTP can be prevented by inhibiting MAO-B, complete prevention of 2'-CH3-MPTP's neurotoxic effects requires the inhibition of both MAO-A and MAO-B. wikipedia.org In mice, 2'-CH3-MPTP causes a significant decrease in the neostriatal content of dopamine (B1211576) and its metabolites. nih.gov It has been used to create mouse models of Parkinson's disease to study behavioral and molecular alterations. researchgate.net Interestingly, while more potent in mice, 2'-CH3-MPTP is less potent than MPTP in primates. wikipedia.org
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (FMTP) is a neurotoxic tetrahydropyridine derivative that is structurally characterized by a 4-fluorophenyl group at the 4-position of the tetrahydropyridine ring. This compound is a critical impurity in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and is monitored at very low levels due to its high neurotoxicity. The mechanism of action of FMTP involves its interaction with specific molecular targets, potentially binding to receptors or enzymes and affecting signal transduction pathways. Like other MPTP analogs, it can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (MZTP) is an analog of MPTP where the phenyl ring is replaced by a thiadiazole substituent. nih.gov Studies in mice have shown that MZTP does not affect brain catecholamines, even at high doses, in contrast to MPTP which depletes striatal dopamine and norepinephrine (B1679862) in the frontal cortex. nih.gov However, MZTP does have an effect on heart norepinephrine, causing significant depletion at higher doses. nih.gov This suggests that the nature of the aromatic ring at the 4-position is crucial for the neurotoxic profile of the compound, with the thiadiazole ring altering its activity compared to the phenyl ring of MPTP. nih.gov
In an effort to develop potential monoamine oxidase (MAO) inactivators, cyclopropyl (B3062369) analogs of MPTP have been synthesized and evaluated. nih.gov These studies aim to exploit the specific interactions between the cyclic tertiary allylamine (B125299) structure of MPTP and MAO-B. nih.gov This research involves evaluating the enzymatic and biological properties of MPTP analogs that contain functional groups known to mediate metabolism-dependent inactivation of the enzyme. nih.gov The synthesis and evaluation of compounds such as 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) and 4-cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine (B136227) are part of this effort. nih.gov
Interactive Data Table of Compared MPTP Analogs
| Compound Name | Abbreviation | Key Structural Feature | Primary MAO Substrate | Relative Neurotoxicity (in mice) |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) | MPTP | Phenyl group at C4 | MAO-B | Baseline |
| 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine | 2'-CH3-MPTP | 2'-methylphenyl group at C4 | MAO-A and MAO-B | More potent than MPTP |
| 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | FMTP | 4-fluorophenyl group at C4 | Not specified | Neurotoxic |
| 4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine | MZTP | 4-methoxy-1,2,5-thiadiazole at C4 | Not specified | No effect on brain catecholamines |
| 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine | N-cyclopropyl group | Not specified | Under investigation as MAO inactivator |
Computational and Molecular Docking Studies (e.g., with CYP2D6)
Computational and molecular docking studies are pivotal in modern drug discovery and toxicology, offering insights into the interactions between small molecules and biological macromolecules such as enzymes. These in silico methods are instrumental in predicting the binding affinity and orientation of a substrate or inhibitor within the active site of an enzyme, thereby elucidating potential metabolic pathways or mechanisms of toxicity. In the context of the cytochrome P450 family of enzymes, particularly CYP2D6, which is responsible for the metabolism of a significant proportion of clinically used drugs, docking studies can pre-emptively identify potential drug-drug interactions or metabolic liabilities.
A comprehensive review of scientific literature reveals that while extensive computational research has been conducted on analogs, there is a notable absence of specific molecular docking and computational studies for 1-Methyl-1,2,3,6-tetrahydropyridine with the CYP2D6 enzyme. The focus of much of the existing research has been on more complex derivatives, particularly the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Docking studies on MPTP have suggested that its methyl group fits into the active site of CYP2D6. nih.gov However, these findings are specific to the phenyl-substituted compound and cannot be directly extrapolated to this compound.
The lack of published data for this compound means that key parameters such as its predicted binding energy, the specific amino acid residues within the CYP2D6 active site that it may interact with, and its preferred binding conformation remain uncharacterized. Such studies would be necessary to understand its potential as a CYP2D6 substrate or inhibitor.
Below is a summary of the current status of computational data for the interaction between this compound and CYP2D6.
| Parameter | Finding |
| Binding Affinity (ΔG) | Not Reported |
| Key Interacting Residues in CYP2D6 | Not Reported |
| Predicted Binding Pose | Not Reported |
| Hydrogen Bond Interactions | Not Reported |
| Hydrophobic Interactions | Not Reported |
| Metabolite Prediction | Not Reported |
Q & A
Basic: What are the established protocols for inducing chronic Parkinson’s disease models using MPTP in mice?
Answer:
Chronic MPTP models typically involve intraperitoneal (i.p.) administration of MPTP (10–30 mg/kg/day) over 5–7 days in C57BL/6 mice . Key steps include:
- Dose titration : Adjust based on strain sensitivity; C57BL/6 mice require higher doses due to efficient metabolism of MPTP to MPP+ .
- Behavioral assessments : Pole test (bradykinesia), rotarod (motor coordination), and open-field test (exploratory behavior) are standard .
- Validation : Post-mortem analysis of tyrosine hydroxylase (TH) loss in the substantia nigra (SN) and striatum via immunohistochemistry or Western blotting .
Advanced: How do MPTP and rotenone differ in their mechanisms of inducing mitochondrial dysfunction in dopaminergic neurons?
Answer:
- MPTP : Metabolized to MPP+, which inhibits mitochondrial complex I indirectly via competitive binding at the ubiquinone site, reducing ATP synthesis and increasing ROS . Selectivity arises from dopamine transporter (DAT)-mediated uptake of MPP+ into neurons .
- Rotenone : Directly inhibits complex I, causing broader systemic mitochondrial uncoupling and severe oxidative stress .
- Key divergence : MPTP-induced models show less pronounced complex I inhibition in SN compared to rotenone but better replicate DA neuron loss and neuroinflammation .
Basic: What methodological approaches are recommended for validating MPTP-induced neurotoxicity?
Answer:
- Immunohistochemistry (IHC) : Quantify TH+ neurons in SN and striatum to assess DA neuron loss .
- Western blotting : Measure TH protein levels and phosphorylated α-synuclein (p-S129) to confirm Lewy-like pathology .
- Mitochondrial assays : Use Oxygraph-2k systems to evaluate complex I activity and oxygen consumption rates in SN mitochondria .
- Glial activation : GFAP (astrocytes) and Iba-1 (microglia) staining to assess neuroinflammation .
Advanced: Why does MPTP selectively target dopaminergic neurons despite systemic administration?
Answer:
MPTP’s metabolite, MPP+, is selectively transported into DA neurons via the dopamine transporter (DAT), where it accumulates in mitochondria . Astrocytes convert MPTP to MPP+ via monoamine oxidase B (MAO-B), and DAT expression in nigrostriatal neurons enhances uptake, explaining regional specificity . Blocking DAT with mazindol prevents toxicity, confirming this mechanism .
Basic: How does MPTP metabolism contribute to its neurotoxic effects?
Answer:
- Step 1 : MPTP crosses the blood-brain barrier and is metabolized by astrocytic MAO-B to MPP+ .
- Step 2 : MPP+ enters DA neurons via DAT, inhibiting mitochondrial complex I and causing ATP depletion, ROS overproduction, and apoptosis .
- Critical controls : Co-administration of MAO-B inhibitors (e.g., selegiline) blocks toxicity, validating the metabolic pathway .
Advanced: What are the advantages and limitations of MPTP versus rotenone in PD modeling?
Answer:
Basic: Which biomarkers are indicative of MPTP-induced neurotoxicity?
Answer:
- Neuronal loss : Reduced NeuN and TH expression in SN .
- α-Synuclein pathology : Increased p-S129 α-synuclein in cytoplasmic aggregates .
- Neuroinflammation : Elevated GFAP (astrocytes) and Iba-1 (microglia) in SN .
- Mitochondrial dysfunction : Decreased complex I activity and ATP production .
Advanced: How can contradictory findings in MPTP models be reconciled?
Answer:
Discrepancies between behavioral and pathological outcomes often arise from:
- Administration protocols : Chronic vs. acute dosing (e.g., 20 mg/kg/day for 5 days vs. single 40 mg/kg dose) .
- Endpoint variability : Delayed TH loss (peaks at 7–14 days post-injection) may not align with early behavioral tests .
- Solution : Use longitudinal designs with staggered histological and behavioral assessments .
Basic: What control experiments are critical in MPTP studies?
Answer:
- Vehicle controls : Administer saline or 0.5% carboxymethyl cellulose to rule out injection stress .
- Dose validation : Pilot studies to confirm DA neuron loss without excessive mortality .
- Pharmacological rescue : Co-treatment with MAO-B inhibitors (e.g., selegiline) to confirm MPTP-specific effects .
Advanced: What structural modifications of MPTP alter its neurotoxicity?
Answer:
- 4-Substituted analogs : Modifying the phenyl group (e.g., 4-fluorophenyl) alters MAO-B affinity and toxicity .
- Methylation shifts : 2'-NH2-MPTP reduces DAT affinity, decreasing DA neuron uptake but increasing serotonin/norepinephrine depletion .
- Key finding : 4-Aryloxy derivatives enhance MAO-A/B substrate specificity, useful for probing enzyme roles in toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
